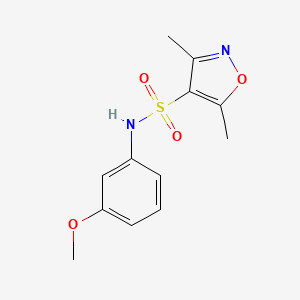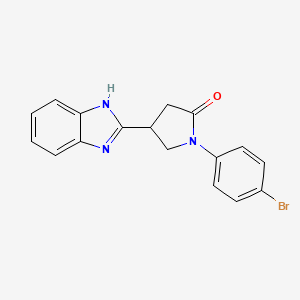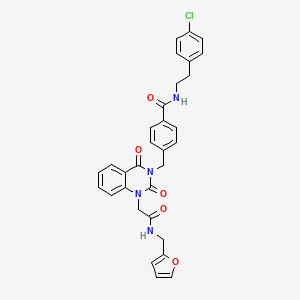![molecular formula C19H26N4OS B11437452 N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-thien-2-ylethyl]nicotinamide](/img/structure/B11437452.png)
N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-thien-2-ylethyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-ETHYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]PYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperazine ring, a thiophene ring, and a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ETHYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]PYRIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 1-(4-ethylpiperazin-1-yl)ethanone.
Thiophene Addition: The thiophene ring is introduced through a substitution reaction, forming 1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl.
Pyridine Carboxamide Formation: The final step involves the coupling of the intermediate with pyridine-3-carboxylic acid under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ETHYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperazine ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-ETHYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]PYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(4-ETHYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[1-(4-ETHYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]PYRIDINE-3-CARBOXAMIDE is unique due to its combination of a piperazine ring, a thiophene ring, and a pyridine carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C19H26N4OS |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H26N4OS/c1-3-22-9-11-23(12-10-22)18(17-7-5-13-25-17)15(2)21-19(24)16-6-4-8-20-14-16/h4-8,13-15,18H,3,9-12H2,1-2H3,(H,21,24) |
InChI Key |
IQGKLWUVRXJSOD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,5-Dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B11437382.png)
![5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11437385.png)
![7-(2-Butoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11437395.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11437401.png)
![3-(4-bromophenyl)-8-(3-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11437402.png)
![(2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11437406.png)
![6-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11437407.png)
![1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11437411.png)

![2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11437426.png)
![(2E)-6-(4-fluorobenzyl)-2-[4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11437430.png)
![7-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11437432.png)
